molecular formula C10H12BrNO B12635693 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one CAS No. 920804-17-7

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one

Cat. No.: B12635693
CAS No.: 920804-17-7
M. Wt: 242.11 g/mol
InChI Key: IVFODHCKCDNGKK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamino group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one typically involves the bromination of acetophenone followed by the introduction of the ethylamino group. One common method is the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacetophenone is then reacted with ethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    4-Bromoacetophenone: Similar structure but lacks the ethylamino group.

    1-(4-(Diphenylamino)phenyl)ethanone: Contains a diphenylamino group instead of an ethylamino group.

    1-(4-Bromophenyl)ethanone oxime: An oxime derivative of the compound.

Uniqueness: 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one is unique due to the presence of both the bromine atom and the ethylamino group, which confer distinct chemical and biological properties

Properties

CAS No.

920804-17-7

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(ethylamino)ethanone

InChI

InChI=1S/C10H12BrNO/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3

InChI Key

IVFODHCKCDNGKK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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